5-Methanesulfonyl-2-methoxyphenol

Description

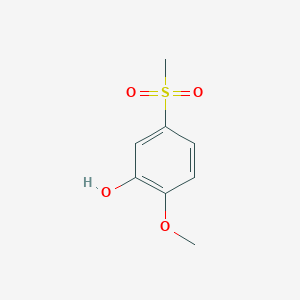

5-Methanesulfonyl-2-methoxyphenol is a substituted phenol derivative featuring a methoxy group (-OCH₃) at the 2-position and a methanesulfonyl (-SO₂CH₃) group at the 5-position of the benzene ring. The phenol group (-OH) distinguishes it from related compounds, imparting higher acidity and reactivity compared to amine or ester derivatives .

Key Properties (Inferred):

- Molecular Formula: C₈H₁₀O₄S

- Molecular Weight: ~202.23 g/mol (calculated)

- Functional Groups: Phenol, methoxy, methanesulfonyl.

Properties

IUPAC Name |

2-methoxy-5-methylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHNMTOCCPQAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-2-methoxyphenol typically involves the sulfonation of 2-methoxyphenol. One common method includes the reaction of 2-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Methanesulfonyl-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Methanesulfonyl-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, this compound is studied for its potential antioxidant properties. It is used in assays to evaluate its ability to scavenge free radicals and protect against oxidative stress .

Medicine: The compound’s potential therapeutic properties are being explored, particularly its role as an antioxidant. It may have applications in developing treatments for diseases associated with oxidative stress .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-2-methoxyphenol involves its interaction with reactive oxygen species (ROS). The compound acts as a scavenger of ROS, neutralizing them and preventing oxidative damage to cellular components. This antioxidant activity is attributed to the presence of the methoxy and sulfonyl groups, which facilitate electron transfer and stabilization of free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 5-Methanesulfonyl-2-methoxy-phenylamine (CAS 20945-70-4)

- Structure: Replaces the phenol group with an amine (-NH₂).

- Molecular Weight: 201.24 g/mol .

- Applications: Listed as a rare chemical in Agfa-Labs’ database, suggesting use as an intermediate in specialty syntheses. The amine group enables nucleophilic reactions, contrasting with the phenol’s acidic properties.

(b) Methyl 2-Methoxy-5-(Methylsulfonyl)benzoate

- Structure: Ester derivative with a methoxy group at position 2 and methanesulfonyl at position 4.

- Molecular Weight: 244.26 g/mol .

- Applications: Likely an intermediate in herbicide synthesis (e.g., sulfonylureas). The ester group enhances stability and modifies solubility compared to phenol derivatives.

(c) Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

- Structure: Contains a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring and methoxybenzoate.

- Molecular Weight: 381.36 g/mol .

- Applications: Broad-spectrum herbicides targeting acetolactate synthase (ALS) in plants. The triazine ring and sulfonylurea group are critical for bioactivity, unlike simpler phenol derivatives.

Physicochemical and Reactivity Differences

| Compound | Key Functional Groups | Acidity (pKa) | Solubility Profile | Reactivity Highlights |

|---|---|---|---|---|

| 5-Methanesulfonyl-2-methoxyphenol | Phenol, -SO₂CH₃, -OCH₃ | ~10 (phenol) | Moderate in polar solvents | Electrophilic substitution, oxidation-prone |

| 5-Methanesulfonyl-2-methoxy-phenylamine | Amine, -SO₂CH₃, -OCH₃ | ~4.5 (amine) | High in acidic conditions | Nucleophilic substitution, amidation |

| Methyl 2-Methoxy-5-(Methylsulfonyl)benzoate | Ester, -SO₂CH₃, -OCH₃ | N/A | Low in water, high in organics | Hydrolysis, esterification |

| Metsulfuron Methyl Ester | Sulfonylurea, triazine, ester | N/A | Low water solubility | ALS inhibition, enzymatic degradation |

Biological Activity

5-Methanesulfonyl-2-methoxyphenol, a compound with notable antioxidant properties, has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its methoxy and sulfonyl functional groups, which contribute to its unique chemical reactivity and biological properties. The compound is synthesized through the sulfonation of 2-methoxyphenol using methanesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Molecular Formula: C9H11O4S

Molecular Weight: 215.25 g/mol

The primary mechanism of action for this compound involves its role as a reactive oxygen species (ROS) scavenger . This compound neutralizes ROS, thereby preventing oxidative damage to cellular components. The antioxidant activity is attributed to the electron-donating properties of the methoxy and sulfonyl groups, which stabilize free radicals.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that it effectively scavenges free radicals, reducing oxidative stress in various biological systems. This property suggests potential therapeutic applications in diseases linked to oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that while the compound exhibits protective effects against oxidative stress, it does not significantly induce cytotoxicity in normal cell lines at therapeutic concentrations. This aspect is crucial for its potential use in pharmacological applications.

Comparative Studies

To understand its efficacy better, this compound can be compared with similar compounds:

| Compound | Antioxidant Activity | Cytotoxicity | Notes |

|---|---|---|---|

| This compound | High | Low | Effective ROS scavenger |

| 2-Methoxyphenol (Guaiacol) | Moderate | Moderate | Lacks sulfonyl group |

| 4-Methanesulfonyl-2-methoxyphenol | Moderate | Low | Similar structure with different positioning |

| 5-Methanesulfonyl-2-hydroxyphenol | High | Moderate | Hydroxyl group influences activity |

Case Studies and Research Findings

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various phenolic compounds, including this compound, using DPPH and ABTS assays. The results indicated that this compound had a higher scavenging ability compared to many traditional antioxidants.

- Therapeutic Applications : Research has suggested that the compound may have potential applications in developing treatments for conditions associated with oxidative stress, such as Alzheimer's disease. In animal models, it has shown promise in reducing markers of oxidative damage.

- Industrial Applications : Beyond its biological implications, this compound is also utilized in the pharmaceutical industry as an intermediate for synthesizing more complex organic molecules due to its stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.